molecular formula C11H9NO B1601488 4-Methylquinoline-2-carbaldehyde CAS No. 40105-30-4

4-Methylquinoline-2-carbaldehyde

Cat. No.: B1601488
CAS No.: 40105-30-4
M. Wt: 171.19 g/mol
InChI Key: QDUGTKCUWCMWDD-UHFFFAOYSA-N
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Description

4-Methylquinoline-2-carbaldehyde (CAS 40105-30-4) is a valuable synthetic intermediate in organic and medicinal chemistry research. This compound, with the molecular formula C11H9NO and a molecular weight of 171.20 g/mol, features a reactive aldehyde group on a quinoline scaffold, making it a versatile building block for constructing more complex heterocyclic systems . The aldehyde functional group is ideally suited for condensation reactions to form Schiff bases, which are key precursors for ligands and compounds with potential biological activity . In research applications, derivatives of quinoline-2-carbaldehyde have been explored for their antimicrobial and antifungal properties, with some analogs showing promising activity against various bacterial and fungal strains . Furthermore, the quinoline core is a privileged structure in drug discovery, found in molecules with a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects . The physicochemical properties of this compound, including a predicted boiling point of 331.4°C and a pKa of 4.31, are critical parameters for researchers in reaction design and purification . This product is intended for research purposes as a chemical scaffold and building block in the synthesis of novel compounds for biological evaluation and material science. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-6-9(7-13)12-11-5-3-2-4-10(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUGTKCUWCMWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508493
Record name 4-Methylquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40105-30-4
Record name 4-Methylquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methylquinoline 2 Carbaldehyde and Analogous Quinoline Carbaldehydes

Classical and Contemporary Annulation Strategies

The construction of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry. Annulation, the process of building a new ring onto a pre-existing one, is the fundamental approach. For 4-methylquinoline-2-carbaldehyde, this involves forming the pyridine (B92270) ring fused to a benzene (B151609) ring derived from a substituted aniline (B41778).

Classical methods like the Combes, Doebner-von Miller, and Friedländer syntheses have long been employed for quinoline synthesis. iipseries.orgjptcp.comwikipedia.orgsynarchive.comwikipedia.orgwikipedia.org The Combes synthesis , for instance, involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org To generate a 4-methyl-2-substituted quinoline, one could envision reacting an appropriate aniline with a 1,3-diketone that can provide the methyl group at position 4 and a precursor to the carbaldehyde at position 2. The reaction proceeds through a β-amino enone intermediate, which then cyclizes under acidic conditions. jptcp.comwikipedia.org

The Doebner-von Miller reaction is another powerful method, utilizing the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com This approach is highly versatile, and by selecting the appropriate unsaturated aldehyde or ketone, various substitution patterns on the quinoline ring can be achieved. For the target molecule, a reaction between m-toluidine (B57737) and an α,β-unsaturated aldehyde bearing a formyl or protected formyl group at the appropriate position could theoretically yield the desired scaffold after oxidation.

The Friedländer synthesis offers a more direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org To synthesize this compound via this method, one could react 2-amino-4-methylbenzaldehyde (B1282652) with a compound that can provide the C2-carbaldehyde moiety. The reaction is typically catalyzed by acids or bases and proceeds through a condensation followed by cyclodehydration. wikipedia.orgorganic-chemistry.org A metal-free, visible-light-mediated version of the Friedländer hetero-annulation has been developed, using Methylene (B1212753) Blue as a photoredox catalyst, which offers a green and efficient approach to polysubstituted quinolines. nih.gov

Table 1: Overview of Classical Annulation Strategies for Quinoline Synthesis
Reaction NameReactantsKey FeaturesReference
Combes SynthesisAniline and β-diketoneAcid-catalyzed cyclization of a β-amino enone intermediate. jptcp.comwikipedia.org
Doebner-von Miller ReactionAniline and α,β-unsaturated carbonylAcid-catalyzed reaction, often with an in-situ generated unsaturated carbonyl. wikipedia.orgsynarchive.com
Friedländer Synthesis2-Aminoaryl aldehyde/ketone and α-methylene ketone/aldehydeBase or acid-catalyzed condensation and cyclodehydration. wikipedia.orgorganic-chemistry.org

Direct Synthesis Approaches via C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis. Instead of constructing the quinoline ring from scratch, this approach modifies a pre-existing quinoline scaffold. For the synthesis of this compound, this would typically involve the oxidation of the methyl group at the C2 position of a 2,4-dimethylquinoline (B72138) or, more directly, the formylation at the C2 position of 4-methylquinoline (B147181).

However, a more common and effective strategy involves the oxidation of a methyl group already present on the quinoline ring. A notable metal-free method achieves the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents like phenyliodine(III) diacetate (PIDA). researchgate.net While this produces the 4-carbaldehyde isomer, similar principles can be applied to other positions. For instance, the oxidation of 2-methylquinoline (B7769805) to quinoline-2-carbaldehyde has been demonstrated as a key mechanistic step in certain tandem reactions, indicating the feasibility of such a transformation under specific conditions. acs.org

Palladium-catalyzed C-H activation is another sophisticated strategy. For example, the direct arylation of quinoline-8-carbaldehydes at the C-H bond of the aldehyde group has been developed to synthesize aryl quinolinyl ketones, showcasing the potential for functionalizing the aldehyde C-H bond itself. nih.gov While not a direct synthesis of the target molecule, it highlights the reactivity of C-H bonds in quinoline systems under catalytic conditions. The functionalization of quinoline N-oxides often facilitates C-H activation at the C2 position. mdpi.com A subsequent deoxygenation step would then yield the desired quinoline derivative.

Table 2: C-H Functionalization Strategies for Quinoline Aldehyde Synthesis
StrategySubstrateReagentsProduct TypeReference
Metal-Free Oxidation4-MethylquinolinesPIDA, HCCl₂CO₂H, H₂O, DMSOQuinoline-4-carbaldehydes researchgate.net
Tandem Oxidation-Cyclization2-Methylquinoline(Standard conditions for tandem reaction)Quinoline-2-carbaldehyde (intermediate) acs.org
Pd-Catalyzed C-H ArylationQuinoline-8-carbaldehydeAryl iodides, Pd catalystAryl quinolinyl ketones nih.gov

C-C/C-N Bond Formation and Cleavage Protocols

The synthesis of quinolines inherently involves the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to close the heterocyclic ring. Many modern synthetic protocols are designed to achieve this in a single pot through a cascade of reactions.

A notable strategy involves the reaction of 2-styrylanilines with 2-methylquinolines under metal-free conditions. This method proceeds through an initial oxidation of the 2-methylquinoline to quinoline-2-carbaldehyde, which then undergoes a tandem reaction involving C-C and C-N bond formation to yield a more complex quinoline derivative. acs.org This highlights a protocol where the target aldehyde acts as a key in-situ generated intermediate.

Another approach involves the palladium-catalyzed reaction between 2-amino aromatic ketones and alkynes, which forms polysubstituted quinolines through a sequence of C-N and C-C bond formations. rsc.org By choosing a 2-amino-4-methyl-acetophenone and an alkyne that can be converted to a formyl group, this method could be adapted for the synthesis of this compound.

Rhodium-catalyzed aerobic oxidative C-H cyclization of anilines with alkynes and carbon monoxide represents a sophisticated method for constructing quinolin-2(1H)-ones. nih.gov This process involves intricate C-N and C-C bond formations and even C-N bond cleavage when starting from tertiary anilines.

Oxidative Cyclization Methodologies

Oxidative cyclization methods provide an efficient route to quinolines by forming the heterocyclic ring with a concurrent oxidation step, often using air or another mild oxidant. This avoids the need for pre-functionalized substrates in specific oxidation states.

A transition-metal-free approach involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. The mechanism is proposed to involve a transamination process, followed by oxidation and intramolecular cyclization to form the quinoline ring.

Transition metals, particularly copper and palladium, are highly effective catalysts for the oxidative synthesis of quinolines, enabling reactions under milder conditions and with greater functional group tolerance.

Copper catalysts are attractive due to their low cost and versatile reactivity. A straightforward synthesis of substituted quinolines has been achieved through the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, catalyzed by a well-defined Cu(II)-pincer complex under aerobic conditions. ijstr.org The mechanism involves the copper-catalyzed oxidation of the alcohol to an aldehyde, which then condenses with the ketone. The resulting α,β-unsaturated ketone undergoes intramolecular cyclodehydration to furnish the quinoline. ijstr.org To synthesize this compound, one could use (2-amino-4-methylphenyl)methanol (B1267699) and a ketone partner that introduces a protected aldehyde at the 2-position.

Another copper-catalyzed approach utilizes an N-heterocyclic carbene (NHC) copper catalyst for an indirect Friedländer reaction between 2-aminobenzyl alcohol and aryl ketones, using DMSO as the oxidant at room temperature. rsc.org

Table 3: Copper-Catalyzed Oxidative Cyclizations for Quinoline Synthesis
Starting MaterialsCatalyst SystemKey FeaturesReference
2-Aminobenzyl alcohols and ketonesCu(II)-pincer complex, Air (oxidant)Dehydrogenative coupling under aerobic conditions. ijstr.org
2-Aminobenzyl alcohol and aryl ketones(NHC)Cu catalyst, DMSO (oxidant)Indirect Friedländer reaction at room temperature. rsc.org
2-Amino benzyl (B1604629) alcohol and ketones/secondary alcoholsCu(OAc)₂, dppmAcceptorless dehydrogenation pathway. researchgate.net

Palladium catalysts are renowned for their efficiency in cross-coupling and C-H activation reactions, which have been cleverly applied to quinoline synthesis. A one-pot palladium-catalyzed synthesis from 2-amino aromatic ketones and alkynes provides an alternative route to polysubstituted quinolines. rsc.org

Furthermore, palladium-mediated Suzuki-Miyaura cross-coupling has been used to synthesize complex quinoline-carbaldehydes. For example, 2-([biphenyl]-4-yloxy)quinoline-3-carbaldehydes were synthesized from substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes and boronic acids using a palladium catalyst. acs.org This demonstrates the utility of palladium catalysis in the late-stage functionalization of quinoline-carbaldehyde scaffolds.

A novel strategy for synthesizing quinoline derivatives involves a palladium-catalyzed process of isocyanide insertion, undirected C(sp²)-H functionalization, and a [4+1] cyclization, streamlining the synthetic process from simple starting materials. rsc.org

Transition Metal-Catalyzed Oxidative Annulations
Cobalt-Catalyzed Cyclizations

Cobalt-catalyzed reactions have emerged as powerful tools for the synthesis of quinoline heterocycles. These methods often proceed through atom-economical pathways, utilizing readily available starting materials.

One prominent strategy involves the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, catalyzed by simple cobalt salts like Co(OAc)₂·4H₂O. clockss.org This ligand-free approach provides a convenient and efficient one-pot synthesis of substituted quinolines in good to excellent yields. clockss.org The reaction is believed to proceed via a dehydrogenative pathway, offering a sustainable route to the quinoline core. clockss.org

Another approach is the cobalt-catalyzed annulation of anilides and internal alkynes. acs.org This method, which employs a cobalt catalyst in conjunction with a Lewis acid such as Zn(OTf)₂, facilitates the C–H activation of the anilide and subsequent cyclization to form the quinoline scaffold efficiently. acs.org The use of an inexpensive cobalt catalyst and easily accessible substrates makes this an attractive method. acs.org Furthermore, phosphine-free Co(II) complexes have proven effective in the synthesis of quinolines via the dehydrogenative coupling of vicinal diols with 2-nitroanilines, showcasing the versatility of cobalt catalysis. nih.gov

Silver-Mediated Oxidations

Silver-based reagents and catalysts play a significant role in various oxidative transformations, although their direct application for the oxidation of a methyl group to a carbaldehyde on the quinoline ring is less commonly documented than other methods. However, their utility in related reactions underscores their potential.

Silver(I) has been established as a potent homogeneous catalyst for the aerobic oxidation of a wide range of aldehydes to their corresponding carboxylic acids in water. nih.govnih.gov This process is notable for its mild conditions, use of atmospheric oxygen as the oxidant, and extremely high yields, often without the need for chromatographic purification. nih.govnih.gov While this demonstrates the capability of silver to mediate oxidation at a carbonyl group, the direct oxidation of a methyl group is a different transformation.

In the context of quinoline synthesis, Ag(I)-exchanged Montmorillonite K10 has been employed as a recyclable, non-toxic catalyst for the Döebner-von Miller reaction under solvent-free conditions, yielding substituted quinolines in good to excellent yields. clockss.org This highlights the role of silver in facilitating the cyclization steps of quinoline formation. clockss.org

Metal-Free Aerobic Oxidative Routes

In response to the growing demand for sustainable chemistry, metal-free oxidative methods have gained significant traction. These strategies often utilize inexpensive and environmentally benign oxidants like molecular oxygen or dimethyl sulfoxide (B87167) (DMSO).

A notable metal-free approach for the direct synthesis of quinoline-2-carbaldehydes involves the oxidation of the corresponding 2-methylquinolines. synarchive.com One such method employs a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP) to facilitate the functionalization of the C(sp³)–H bond of the methyl group. synarchive.com Control experiments suggest that the reaction proceeds via the oxidation of the methyl group to an aldehyde motif. synarchive.com This tandem strategy allows for the activation of C(sp³)–H bonds and the formation of new C–C and C–N bonds under mild, transition-metal-free conditions. synarchive.com

Another effective metal-free protocol for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes uses hypervalent iodine(III) reagents. researchgate.net This method is characterized by its mild reaction conditions, good yields, and high chemoselectivity, providing a valuable route for the synthesis and modification of N-heterocycles without the use of toxic or metallic reagents. researchgate.net

Furthermore, transition-metal-free aerobic oxidation has been achieved for converting primary alcohols to carboxylic acids using a base, which demonstrates the potential for metal-free oxidation of alcohol precursors to quinoline aldehydes. khanacademy.org

Dehydrogenative Functionalization Techniques

Dehydrogenative methods offer an atom-economical approach to synthesis, forming C-C or C-heteroatom bonds with the formal loss of hydrogen. These techniques are increasingly applied to the synthesis of heterocyclic compounds like quinolines.

Catalytic Dehydrogenation of Precursors

The formation of a carbaldehyde group can be achieved through the catalytic dehydrogenation of a primary alcohol precursor. Pd(II)-catalyzed direct dehydrogenation of carbonyl compounds using molecular oxygen as the oxidant is an appealing, atom-economical alternative to stoichiometric methods. tandfonline.com A catalyst system of Pd(TFA)₂/4,5-diazafluorenone has shown efficacy in the α,β-dehydrogenation of various ketones and aldehydes. tandfonline.com

In a related context, the catalytic aerobic oxidation of substituted 8-methylquinolines has been demonstrated using Pd(II) complexes with 2,6-pyridinedicarboxylic acid in an acetic acid-acetic anhydride (B1165640) solution. researchgate.net This reaction regioselectively produces the corresponding 8-quinolylmethyl acetates in high yields, with the 8-quinoline carboxylic acids as minor products. researchgate.net This process involves the functionalization of the benzylic C-H bond, which is a form of oxidative dehydrogenation. These examples showcase the principle of using catalytic systems to functionalize methyl or alcohol precursors on a quinoline ring through dehydrogenative pathways.

Acceptorless Dehydrogenative Coupling (ADC)

Acceptorless dehydrogenative coupling (ADC) represents a highly efficient and sustainable strategy for quinoline synthesis, where alcohols serve as alkylating agents, producing only water and hydrogen gas as byproducts. This method typically involves the reaction of a 2-aminoaryl alcohol with a secondary alcohol or a ketone. iipseries.org

Various catalytic systems have been developed for this transformation. For instance, a copper-catalyzed cyclization of 2-aminobenzyl alcohol with ketones or secondary alcohols provides a practical route to highly functionalized quinolines with low catalyst loading under relatively mild conditions. iipseries.org Similarly, singlet diradical Ni(II) catalysts have been employed for the biomimetic dehydrogenative condensation of 2-aminoaryl alcohols with ketones, affording a range of polysubstituted quinolines. wikipedia.org Ligand-free cobalt catalysts also effectively promote the dehydrogenative cyclizations of 2-aminoaryl alcohols and ketones, leading to good to excellent yields of quinolines. clockss.org The mechanism for these reactions generally involves the synergistic participation of the metal catalyst in the dehydrogenation of the alcohol substrates. wikipedia.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural features of all starting materials, are highly valued for their efficiency and convergence. rsc.org Several classical MCRs have been adapted for the synthesis of the quinoline core.

The Doebner-von Miller reaction is a cornerstone of quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org The α,β-unsaturated carbonyl can be generated in situ from two carbonyl compounds, a variation known as the Beyer method. wikipedia.org While traditionally suffering from harsh conditions and low yields due to polymerization, modern modifications have improved its utility. clockss.org For instance, using Ag(I)-exchanged Montmorillonite K10 as a catalyst under solvent-free conditions provides an efficient and recyclable system. clockss.org The reaction generally yields 2- or 4-substituted quinolines. iipseries.org

The Doebner reaction , a related MCR, synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. iipseries.orgthieme-connect.com Recent advancements have established a Doebner hydrogen-transfer mechanism, where a dihydroquinoline intermediate acts as a hydride transfer agent, allowing the reaction to proceed with substrates that are typically unreactive under classical conditions. thieme-connect.com

The Povarov reaction is another powerful MCR for quinoline synthesis, formally a [4+2] cycloaddition between an aromatic imine (formed from an aniline and a benzaldehyde) and an electron-rich alkene. rsc.orgwikipedia.org The reaction is typically promoted by a Lewis acid. wikipedia.org An innovative, iodine-mediated formal [3+2+1] cycloaddition has been developed, which uses a methyl ketone, an arylamine, and a styrene (B11656) to directly synthesize substituted quinolines. organic-chemistry.org In this Povarov-type reaction, the methyl group of the ketone is uniquely activated and incorporated into the final quinoline product through a cascade of iodination, Kornblum oxidation, cycloaddition, and aromatization. organic-chemistry.org

These MCR strategies offer convergent and atom-economical pathways to complex quinoline structures, allowing for significant structural diversity from simple and readily available starting materials. rsc.org

Povarov-Type Multicomponent Annulations

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. nih.govbeilstein-journals.org This multicomponent reaction (MCR) typically involves the acid-catalyzed [4+2] cycloaddition of an aniline, an aldehyde, and an activated alkene. nih.govbohrium.com The versatility of the Povarov reaction allows for the use of a wide variety of starting materials, leading to a diverse range of substituted quinolines. rsc.org For instance, cyclic enol ethers and enamines can serve as the activated alkene component, resulting in heterocycle-fused tetrahydroquinolines. beilstein-journals.org

A notable variation of this reaction involves a formal [3 + 2 + 1] cycloaddition mediated by molecular iodine, which allows for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org In this process, the methyl group of the ketone is activated, and the reaction proceeds through a cascade of iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization. organic-chemistry.org The tetrahydroquinoline intermediates produced from Povarov reactions are often oxidized using reagents like manganese dioxide to yield the final quinoline product. nih.govbeilstein-journals.org

A3 Coupling Reactions for Quinoline Carbaldehydes

The A3 coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine, presents an efficient, one-pot method for synthesizing 2,4-disubstituted quinoline derivatives. nih.govresearchgate.net This methodology is recognized for its operational simplicity, environmental friendliness, and high atom economy. researchgate.net The reaction is typically catalyzed by various metal systems, with gold-catalyzed A3 coupling reactions being particularly effective for producing challenging 2,4-disubstituted quinolines, including those with alkyl substitutions at the 2 or 4 position. nih.gov

The process involves the in-situ formation of a propargylamine (B41283) intermediate, which then undergoes cyclization and aromatization to form the quinoline ring. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and the range of applicable substrates. nih.gov

Catalysis by Metal-Organic Frameworks (MOFs) in MCRs

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts in various organic transformations, including the synthesis of quinolines via multicomponent reactions. researchgate.netyoutube.com Their high porosity, large surface area, and tunable chemical functionalities make them attractive for catalytic applications. researchgate.net MOFs can be designed with specific active sites to facilitate reactions and can be used in various forms, including as pristine frameworks or with post-synthetic modifications. youtube.com

In the context of quinoline synthesis, sulfonic acid-functionalized MOFs, such as MIL-101(Cr)-SO3H, have been successfully employed as heterogeneous catalysts in cascade Povarov reactions to produce tetrahydroquinoline derivatives. bohrium.com The use of MOFs offers advantages such as catalyst recyclability and the potential for more environmentally friendly reaction conditions. nih.gov

Iron(III) Chloride Catalyzed Three-Component Protocols

Iron(III) chloride has been utilized as an efficient and inexpensive catalyst in three-component reactions for the synthesis of quinoline derivatives. These protocols offer a straightforward approach to constructing the quinoline scaffold from readily available starting materials.

CatalystReactantsProductReaction TypeRef.
FeCl3Aniline, Aldehyde, AlkyneSubstituted QuinolineThree-Component

Named Reactions and Their Adaptations for Quinoline Carbaldehyde Synthesis

Several classic named reactions in organic chemistry have been instrumental in the synthesis of the quinoline core structure and have been adapted to produce a variety of substituted quinolines, including those bearing a carbaldehyde group.

Friedländer Condensation and its Derivatives

The Friedländer synthesis is a fundamental and widely used method for constructing quinoline rings. It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, typically a ketone. nih.govwikipedia.orgorganicreactions.org This reaction can be catalyzed by either acids or bases. organicreactions.orgjk-sci.com

The mechanism can proceed through two primary pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction and elimination. wikipedia.org Numerous catalysts have been developed to improve the efficiency and scope of the Friedländer synthesis, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Innovations such as the use of microwave irradiation and ionic liquids have made the reaction more environmentally benign. nih.govjk-sci.com

Reactant 1Reactant 2Catalyst/ConditionsProductRef.
2-AminobenzaldehydeKetoneAcid or BaseSubstituted Quinoline wikipedia.orgorganicreactions.org
2-Aminoaryl ketoneAldehydeAcid or BaseSubstituted Quinoline jk-sci.com

Doebner Reaction Pathways and By-product Formation

The Doebner reaction provides a route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. wikipedia.org This reaction serves as an alternative to the Pfitzinger reaction. wikipedia.org The mechanism is not definitively established but is thought to involve either an initial aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline, or the formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org

A significant challenge in the conventional Doebner reaction is the low yield obtained when using anilines with electron-withdrawing groups. nih.govacs.org To address this, a Doebner hydrogen-transfer reaction has been developed, which improves the yield for such substrates and has a broad substrate scope. nih.govacs.org In this modified reaction, an imine intermediate is involved in the oxidation of a dihydroquinoline intermediate. nih.gov A common byproduct in some variations of the Doebner reaction is the corresponding benzylamine (B48309) when benzaldehyde (B42025) is used as the aldehyde component. nih.gov

The related Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldol condensation. wikipedia.org This reaction is catalyzed by Lewis or Brønsted acids. wikipedia.org

ReactantsReaction NameKey FeaturesBy-productsRef.
Aniline, Aldehyde, Pyruvic AcidDoebner ReactionForms quinoline-4-carboxylic acids.Benzylamines (with benzaldehyde) wikipedia.orgnih.gov
Aniline, α,β-Unsaturated CarbonylDoebner-Miller ReactionUses α,β-unsaturated carbonyls, can be formed in situ. wikipedia.org

Pfitzinger Condensation in Quinoline Carbaldehyde Synthesis

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. iipseries.org

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin (1) to form a keto-acid intermediate (2). wikipedia.org This intermediate then reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form an imine (3), which is in equilibrium with its enamine tautomer (4). Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid (5). wikipedia.org

While the classic Pfitzinger reaction directly yields a carboxylic acid at the 4-position, not a carbaldehyde, it establishes the core quinoline structure. wikipedia.orgnih.gov The resulting quinoline-4-carboxylic acid can serve as a precursor which could, through subsequent reduction steps, be converted to the corresponding alcohol and then oxidized to a carbaldehyde. However, this is not a direct route to quinoline carbaldehydes and other methods are often more direct for introducing the aldehyde functionality. One variation, the Halberkann variant, involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The primary utility of the Pfitzinger reaction lies in its ability to generate diverse quinoline-4-carboxylic acids, which are valuable in their own right, particularly in medicinal chemistry. researchgate.netnih.gov

Riley Reaction for Aldehyde Functionalization

The Riley reaction is a powerful method for the direct introduction of a carbonyl group into a molecule by oxidizing an active methylene or methyl group. adichemistry.com The key reagent for this transformation is selenium dioxide (SeO₂). chemicalbook.com This reaction is particularly well-suited for the synthesis of quinoline-2-carbaldehydes from their corresponding 2-methylquinoline precursors. researchgate.netresearchgate.net

The oxidation of methyl groups adjacent to the nitrogen in heterocyclic compounds, such as quinolines, proceeds efficiently to yield the corresponding aldehydes. researchgate.net The process, also known as Riley oxidation, has been successfully employed to synthesize a variety of quinoline-2-carbaldehyde and 1,4-dihydroquinoline-2-carbaldehyde derivatives. researchgate.net These aldehydes are significant synthetic intermediates for creating a wide range of important heterocyclic systems. researchgate.net

Strategic Functional Group Interconversions Leading to Quinoline Carbaldehydes

A predominant strategy for synthesizing quinoline carbaldehydes involves the selective oxidation of methyl groups on a pre-existing quinoline ring. This approach is highly valuable for producing compounds like this compound from a precursor such as 2,4-dimethylquinoline. The success of this strategy hinges on the chemoselectivity of the oxidizing agent, which must differentiate between multiple reactive sites.

Chemoselective Oxidation of Methylquinolines to Carbaldehydes

The selective conversion of a methyl group to a formyl group on the quinoline nucleus is a key transformation. Several modern, metal-free, and chemoselective methods have been developed to achieve this with high efficiency and under mild conditions. researchgate.net

As mentioned in the context of the Riley reaction, selenium dioxide (SeO₂) is a reliable reagent for the oxidation of activated methyl groups. adichemistry.comchemicalbook.com In the case of quinoline derivatives, SeO₂ shows notable regioselectivity. Research has demonstrated that the 2-methyl group on a quinoline ring is more susceptible to oxidation by SeO₂ than a methyl group at the 4-position. nih.gov For instance, in the oxidation of 2,4-dimethylquinoline, the 2-methyl group is preferentially oxidized to an aldehyde. nih.gov This selectivity is attributed to the electronic influence of the heterocyclic nitrogen atom, which activates the adjacent methyl group. The reaction is typically carried out by heating the substrate with selenium dioxide in a solvent like 1,4-dioxane. nih.gov

Table 1: Selenium Dioxide Oxidation of Methylquinolines

Substrate Product Reagent/Conditions Yield Reference
2-Methylquinoline Quinoline-2-carbaldehyde SeO₂, Dioxane, Reflux Good researchgate.netnih.gov
2,4-Dimethylquinoline This compound SeO₂, Dioxane, Reflux - nih.gov

Note: The table is interactive and can be sorted by column.

Hypervalent iodine(III) compounds have emerged as versatile, environmentally friendly, and powerful oxidizing agents in modern organic synthesis. nih.govacs.orgresearchgate.net Reagents such as Phenyliodine(III) diacetate (PIDA) are used for the metal-free chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes. researchgate.net This method offers mild reaction conditions, good yields, and high chemoselectivity, tolerating a variety of functional groups. researchgate.net The reaction is typically performed using PIDA as the oxidant in a solvent like anhydrous DMSO, often with additives to facilitate the reaction. researchgate.net These reagents are valuable alternatives to more toxic metal-based oxidants. wikipedia.org

Table 2: Hypervalent Iodine(III) Oxidation of Methylquinolines

Substrate Product Reagent/Conditions Yield Reference
4-Methylquinoline Quinoline-4-carbaldehyde (B127539) PIDA, H₂O, Dichloroacetic acid, DMSO, rt, 48h 82% researchgate.net
2-Chloro-4-methylquinoline 2-Chloroquinoline-4-carbaldehyde PIDA, H₂O, Dichloroacetic acid, DMSO, rt, 48h 75% researchgate.net

Note: The table is interactive and can be sorted by column.

A highly efficient and sustainable approach for the oxidation of methyl groups on N-heterocycles involves an I₂/DMSO/O₂ catalytic system. researchgate.net This method leverages molecular iodine as a catalyst, DMSO as both a solvent and a putative oxygen source, and molecular oxygen as the terminal oxidant under metal-free and radical-free conditions. researchgate.netosti.govnih.gov The system demonstrates broad functional group tolerance, including methoxy, ester, nitro, and halo groups. researchgate.net This protocol represents a green and practical method for preparing valuable heteroaromatic aldehydes from readily available methyl-substituted heteroarenes. The reaction often proceeds via a Kornblum-type oxidation mechanism. osti.govnih.gov

Table 3: I₂/DMSO/O₂ Catalyzed Oxidation of Methylquinolines

Substrate Product Reagent/Conditions Yield Reference
2-Methylquinoline Quinoline-2-carbaldehyde I₂, DMSO, O₂, 120 °C, 24h 93% researchgate.net
4-Methylquinoline Quinoline-4-carbaldehyde I₂, DMSO, O₂, 120 °C, 24h 85% researchgate.net

Note: The table is interactive and can be sorted by column.

Derivatization from Quinoline-2-carboxylic Acid Precursors

The synthesis of this compound and its analogs from quinoline-2-carboxylic acid precursors is a key transformation in medicinal and synthetic chemistry. This process typically involves the reduction of the carboxylic acid moiety to an aldehyde. Direct reduction of a carboxylic acid to an aldehyde can be challenging as the reaction can often proceed to the corresponding primary alcohol. Therefore, a common and effective strategy involves a two-step procedure: the activation of the carboxylic acid followed by a controlled reduction of the activated intermediate.

One of the most prevalent methods for activating the carboxylic acid group is its conversion to an acyl chloride. This is frequently achieved by reacting the quinoline-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This transformation is well-established for quinoline-2-carboxylic acid itself and serves as a reliable first step for further derivatization. ajchem-a.com

Once the highly reactive quinoline-2-carbonyl chloride is formed, it can be reduced to the corresponding aldehyde. Several methods are available for this partial reduction. A classic approach is the Rosenmund reduction, which employs catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate, poisoned with quinoline or sulfur) to prevent over-reduction to the alcohol.

Alternatively, the reduction can be accomplished using sterically hindered hydride reagents that are less reactive than agents like lithium aluminum hydride (LiAlH₄). Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a particularly suitable reagent for the reduction of acid chlorides to aldehydes. libretexts.org The bulky tert-butoxy (B1229062) groups moderate the reactivity of the hydride, allowing for the isolation of the aldehyde product at low temperatures. Another widely used reagent for this purpose is diisobutylaluminum hydride (DIBAL-H), which can also effectively reduce esters (which can be formed from the carboxylic acid) to aldehydes, typically at low temperatures like -78 °C to prevent further reaction. libretexts.org

For the specific synthesis of this compound from 4-methylquinoline-2-carboxylic acid, the following two-step sequence is a representative and logical synthetic route based on these established principles.

Proposed Synthetic Pathway

StepReactantReagent(s)Intermediate/ProductGeneral Principle Reference
1. Activation 4-Methylquinoline-2-carboxylic acidThionyl chloride (SOCl₂)4-Methylquinoline-2-carbonyl chloride ajchem-a.com
2. Reduction 4-Methylquinoline-2-carbonyl chlorideLithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or DIBAL-HThis compound libretexts.org

This derivatization strategy from quinoline-2-carboxylic acid precursors offers a versatile and controlled route to access quinoline-2-carbaldehydes, which are valuable intermediates for the synthesis of more complex molecules with potential biological activities. The choice of reducing agent in the second step can be optimized based on substrate reactivity and desired reaction conditions.

Chemical Reactivity and Post Synthetic Derivatization of 4 Methylquinoline 2 Carbaldehyde

Condensation Reactions of the Aldehyde Moiety

The aldehyde group at the 2-position of the quinoline (B57606) ring is a primary site for chemical modification, readily undergoing condensation reactions with various nucleophiles. These reactions are fundamental for extending the molecular framework and introducing new functional groups, leading to the generation of diverse molecular libraries.

Synthesis of Hydrazone Derivatives

The reaction of 4-Methylquinoline-2-carbaldehyde with hydrazine (B178648) and its substituted derivatives (e.g., phenylhydrazine, 2-hydrazinopyridine) affords the corresponding hydrazone derivatives. This condensation is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature or with gentle heating. mdpi.cominovatus.es The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N-N linkage of the hydrazone.

The general synthesis scheme involves stirring equimolar amounts of the aldehyde and the respective hydrazine in an alcohol solvent. mdpi.com The resulting hydrazone often precipitates from the reaction mixture and can be isolated by simple filtration. mdpi.com These quinoline-based hydrazones are of significant interest due to their coordination chemistry and potential biological activities. nih.govresearchgate.net For instance, a new hydrazone derivative was successfully synthesized in 67% yield by reacting quinoline-2-carbaldehyde with 2-hydrazinopyridine (B147025) in methanol. mdpi.com

Table 1: Synthesis of Hydrazone Derivatives

Aldehyde Reagent Product
This compound Hydrazine Hydrate 4-Methyl-2-(hydrazonomethyl)quinoline
This compound Phenylhydrazine N'-[(E)-(4-methylquinolin-2-yl)methylidene]benzohydrazide

This table presents plausible products based on established reactivity patterns.

Formation of Schiff Bases

Schiff bases, or imines, are formed through the condensation of this compound with primary amines. This reaction is one of the most fundamental transformations of aldehydes and is typically catalyzed by a few drops of acid. eijppr.comresearchgate.net The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate. eijppr.comyoutube.com Subsequent acid-catalyzed dehydration of the carbinolamine yields the stable imine product. eijppr.com

The reaction is versatile, accommodating a wide range of aromatic and aliphatic primary amines. The resulting Schiff bases are not only stable compounds but also important ligands in coordination chemistry, capable of forming complexes with various metal ions. nih.govnih.gov The formation of these compounds can often be achieved by refluxing the aldehyde and amine in a solvent like ethanol. researchgate.net

Table 2: Formation of Schiff Bases

Aldehyde Amine Product (Schiff Base)
This compound Aniline (B41778) (E)-N-((4-methylquinolin-2-yl)methylene)aniline
This compound p-Toluidine (E)-4-methyl-N-((4-methylquinolin-2-yl)methylene)aniline

This table illustrates representative Schiff bases synthesized from this compound.

Aldol (B89426) Condensation and Subsequent Transformations

This compound can participate as the electrophilic partner in aldol-type condensation reactions. Because it lacks α-hydrogens, it cannot form an enolate itself but can react with enolates generated from other carbonyl compounds, such as ketones or other aldehydes. This type of reaction, a crossed-aldol or Claisen-Schmidt condensation, is a powerful tool for carbon-carbon bond formation. lumenlearning.comlibretexts.org

The reaction is typically carried out in the presence of a base (like sodium hydroxide) or an acid. lumenlearning.comlibretexts.org The enolate of a ketone attacks the carbonyl carbon of this compound to form a β-hydroxy ketone (an aldol addition product). masterorganicchemistry.com Upon heating, this intermediate readily undergoes dehydration to yield a highly conjugated α,β-unsaturated ketone (enone), which is often the final, more stable product. masterorganicchemistry.comkhanacademy.org The stability of this conjugated system drives the reaction towards the condensation product. libretexts.org

Table 3: Claisen-Schmidt Condensation Products

Aldehyde Ketone Product (α,β-Unsaturated Ketone)
This compound Acetone (E)-4-(4-methylquinolin-2-yl)but-3-en-2-one
This compound Acetophenone (E)-3-(4-methylquinolin-2-yl)-1-phenylprop-2-en-1-one

This table shows expected products from the Claisen-Schmidt condensation.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of this compound is highly electrophilic due to the polarization of the C=O bond, making it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com These nucleophilic addition reactions result in the formation of a tetrahedral intermediate, where the carbon hybridization changes from sp² to sp³. libretexts.org The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com

Strong, irreversible nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium reagents) or hydride reagents, add to the carbonyl to form, after an acidic workup, secondary alcohols. masterorganicchemistry.com For example, reaction with methylmagnesium bromide followed by protonation would yield 1-(4-methylquinolin-2-yl)ethanol.

Weaker nucleophiles, such as cyanide, can also add to the carbonyl group to form cyanohydrins. These reactions are often reversible. masterorganicchemistry.com The quinoline ring itself influences the reactivity, with nucleophilic attack generally favored at the carbonyl carbon. While nucleophilic addition can sometimes occur at positions 2 or 4 of the quinoline ring itself, the presence of the highly electrophilic aldehyde group directs the attack to the carbonyl center. quimicaorganica.org The resulting tetrahedral intermediates can be stable under certain conditions but are typically transient species. nih.gov

Transformations of the Methyl Group at Position 4

Beyond the reactivity of the aldehyde, the methyl group at the 4-position of the quinoline ring offers another handle for synthetic modification.

Oxidative Conversions to Carboxylic Acids

The methyl group at C4 can be oxidized to a carboxylic acid group. This transformation is a known reaction for 4-methylquinoline (B147181) (lepidine) and its derivatives. pvamu.edu The oxidation can be achieved using various oxidizing agents. For instance, historical methods have employed chromic acid. pvamu.edu More modern and selective methods might be required to perform this oxidation without affecting the aldehyde group at C2.

Theoretically, the oxidation of the methyl group on the quinoline ring is favored over the oxidation of the aromatic rings themselves due to the relative stability of the benzene (B151609) and pyridine (B92270) rings. pvamu.edupvamu.edu The direct oxidation of this compound to 2-formylquinoline-4-carboxylic acid would be a challenging synthetic step, as the aldehyde group is also susceptible to oxidation. A common strategy to achieve this transformation would involve protecting the aldehyde group (e.g., as an acetal), followed by the oxidation of the methyl group, and subsequent deprotection of the aldehyde. The Doebner reaction, which involves reacting an aniline, an aldehyde, and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids and highlights the importance of this structural motif. nih.govsci-hub.senih.gov

Table 4: List of Compounds

Compound Name
This compound
Hydrazine
Phenylhydrazine
2-Hydrazinopyridine
4-Methyl-2-(hydrazonomethyl)quinoline
N'-[(E)-(4-methylquinolin-2-yl)methylidene]benzohydrazide
2-((2-(pyridin-2-yl)hydrazineylidene)methyl)-4-methylquinoline
Aniline
p-Toluidine
2-Aminophenol
(E)-N-((4-methylquinolin-2-yl)methylene)aniline
(E)-4-methyl-N-((4-methylquinolin-2-yl)methylene)aniline
(E)-2-(((4-methylquinolin-2-yl)methylene)amino)phenol
Acetone
Acetophenone
Cyclohexanone
(E)-4-(4-methylquinolin-2-yl)but-3-en-2-one
(E)-3-(4-methylquinolin-2-yl)-1-phenylprop-2-en-1-one
(E)-2-((4-methylquinolin-2-yl)methylene)cyclohexan-1-one
Methylmagnesium bromide
1-(4-methylquinolin-2-yl)ethanol
Cyanide
4-methylquinoline
Chromic acid
2-formylquinoline-4-carboxylic acid
Pyruvic acid

Radical Halogenation Reactions

The methyl group at the C4-position of the quinoline ring is benzylic in nature, making it susceptible to free radical halogenation. The most common method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a source of bromine in low concentration. masterorganicchemistry.comlibretexts.org This technique is highly selective for allylic and benzylic positions, preventing competitive electrophilic addition of bromine to the aromatic system. masterorganicchemistry.com

The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV light. The process begins with the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the 4-methyl group. This abstraction results in a resonance-stabilized benzylic radical, which is a key intermediate. This radical then reacts with a molecule of Br₂, which is present in very low concentrations, to form the brominated product, 4-(bromomethyl)quinoline-2-carbaldehyde, and a bromine radical that continues the chain reaction. libretexts.orgyoutube.com The low concentration of Br₂ is maintained by the reaction of NBS with HBr, which is formed as a byproduct during the hydrogen abstraction step. libretexts.org This controlled generation of bromine is crucial to suppress unwanted side reactions. youtube.com

Reagent/ConditionPurposeExpected Product
N-Bromosuccinimide (NBS) Provides a low, constant concentration of Br₂ for radical substitution.4-(bromomethyl)quinoline-2-carbaldehyde
AIBN or UV light Radical initiator to start the chain reaction.
Carbon tetrachloride (CCl₄) Inert solvent commonly used for radical reactions.
Reflux Provides thermal energy to facilitate the reaction.

This table outlines the typical conditions for the Wohl-Ziegler bromination of this compound.

Cycloaddition Reactions Involving the Quinoline Nucleus

The quinoline nucleus, typically an aromatic and stable system, can be induced to participate in cycloaddition reactions under photochemical conditions. Specifically, a dearomative intermolecular [4+2] cycloaddition can be achieved with various alkenes. nih.govnih.gov This powerful reaction converts the flat aromatic quinoline into a complex, three-dimensional bridged polycyclic architecture. nih.gov

The reaction is generally mediated by a photosensitizer. Upon irradiation, the sensitizer (B1316253) reaches an excited state and transfers its energy to the quinoline molecule, promoting it to its triplet excited state (T₁). nih.gov In this excited state, the quinoline behaves more like a diradical than a stable aromatic ring, enabling a stepwise radical cycloaddition with an alkene. nih.gov This process is noteworthy for its high regio- and diastereoselectivity, which is controlled during the selectivity-determining radical recombination step. nih.gov The reaction typically results in the formation of a benzobicyclo[2.2.2]octane skeleton. The aldehyde group at the C2 position remains intact during this transformation, offering a handle for further derivatization of the complex polycyclic product.

Alkene ReactantPhotosensitizerExpected Product Core Structure
Ethylene e.g., [Ir(dFCF₃ppy)₂(dtbpy)]PF₆Aldehyde-substituted benzobicyclo[2.2.2]octane
Propene e.g., [Ir(dFCF₃ppy)₂(dtbpy)]PF₆Methyl- and aldehyde-substituted benzobicyclo[2.2.2]octane
Styrene (B11656) e.g., [Ir(dFCF₃ppy)₂(dtbpy)]PF₆Phenyl- and aldehyde-substituted benzobicyclo[2.2.2]octane

This table illustrates potential [4+2] cycloaddition reactions between this compound and various alkenes.

Coordination Chemistry of Quinoline Carbaldehydes and their Ligands

The aldehyde functional group of this compound is a versatile handle for synthesizing multidentate ligands, most commonly through condensation reactions with primary amines to form Schiff bases (or imines). mdpi.comnih.gov These Schiff base derivatives are privileged ligands in coordination chemistry due to their synthetic accessibility and structural modularity. nih.govckthakurcollege.net

A Schiff base ligand derived from this compound typically acts as a bidentate chelating agent, coordinating to a central metal ion through two nitrogen atoms: the imine nitrogen (C=N) and the quinoline ring nitrogen. ckthakurcollege.netnih.gov This N,N' donation pattern forms a stable five-membered chelate ring with the metal ion. These ligands can form stable complexes with a wide array of transition metals, including but not limited to Copper(II), Nickel(II), Cobalt(II), and Zinc(II). mdpi.comnih.gov

The geometry of the resulting metal complex is dictated by the metal ion's coordination preferences, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. For instance, with a 2:1 ligand-to-metal ratio (ML₂), Ni(II) complexes often adopt octahedral geometries, while Cu(II) and Co(II) can form square planar or distorted tetrahedral structures. researchgate.net The specific anions present (e.g., chloride, nitrate) can also occupy coordination sites. nih.gov

Schiff Base Ligand (from R-NH₂)Metal IonTypical StoichiometryCommon Coordination Geometry
R = Aniline Cu(II)[Cu(L)₂Cl₂]Square Planar / Distorted Octahedral
R = Ethylamine Ni(II)[Ni(L)₂Cl₂]Octahedral
R = 4-Aminoantipyrine Co(II)[Co(L)₂Cl₂]Tetrahedral / Octahedral
R = Benzylamine (B48309) Zn(II)[Zn(L)₂Cl₂]Tetrahedral

This table provides representative examples of coordination complexes formed from Schiff base ligands of this compound.

Mechanistic Investigations of Reactions Involving 4 Methylquinoline 2 Carbaldehyde and Its Precursors

Elucidation of Reaction Pathways

Understanding the detailed pathways through which reactions proceed is fundamental to optimizing conditions and expanding the scope of synthetic transformations. For quinoline (B57606) derivatives, including those related to 4-methylquinoline-2-carbaldehyde, several mechanistic paradigms have been explored.

Radical-Mediated Mechanisms

Radical-mediated reactions offer a powerful tool for the synthesis and functionalization of heterocyclic compounds like quinolines. One such method involves the radical-promoted cyclization of arylamine precursors. For instance, the synthesis of 3-substituted quinolines can be achieved through a radical reaction mediated by N-bromosuccinamide (NBS) under visible light. nih.gov The proposed mechanism initiates with the formation of a bromine radical from NBS, which then abstracts a hydrogen atom adjacent to an azide (B81097) group on a propenoate precursor. nih.gov This is followed by the extrusion of nitrogen gas to form a radical imine that subsequently cyclizes with the aryl ring to form the quinoline structure. nih.gov

In a different approach, dimethyl sulfoxide (B87167) (DMSO) has been utilized as an oxidant in the metal-free cycloisomerization of ortho-allylanilines to synthesize diverse quinoline products. nih.gov This method avoids the harsher conditions or the need for metal catalysts often associated with other oxidative cyclization strategies. nih.gov

Metal-Ligand Cooperative Processes

Metal-ligand cooperativity has emerged as a sophisticated strategy for catalytic transformations, where both the metal center and the ligand actively participate in the reaction. This approach has been successfully applied to the dehydrogenative functionalization of alcohols to form substituted quinolines under mild, aerobic conditions. nih.gov In these systems, air-stable Cu(II) complexes with redox-active azo-aromatic ligands, such as 2-arylazo-(1,10-phenanthroline), act as catalysts. nih.gov Mechanistic studies, including deuterium (B1214612) labeling, have indicated that the copper center and the coordinated azo-aromatic ligand work in a cooperative manner during the catalytic cycle. nih.gov

Similarly, cobalt catalysts bearing a 2-(phenyldiazenyl)-1,10-phenanthroline ligand have been employed for the synthesis of quinolines via dehydrogenative alcohol functionalization. researchgate.net The coordinated arylazo ligand actively participates by accepting hydrogen during the dehydrogenation of alcohols and subsequently transferring it in reductive steps. researchgate.net

Synergistic Catalysis Involving Organocatalysis and Lewis Acids

The combination of organocatalysis and Lewis acid catalysis in a synergistic fashion represents a powerful strategy for asymmetric synthesis. nih.govyoutube.com This dual activation approach allows for the simultaneous and separate activation of both the nucleophile and the electrophile in a reaction. nih.gov In the context of quinoline synthesis, this can be particularly effective for controlling stereochemistry.

For example, the enantioselective synthesis of dihydroquinolones has been achieved through a cooperative catalysis system involving a chiral N-heterocyclic carbene (NHC) and a Lewis acid. rsc.org In this process, an aza-ortho-quinone methide is generated in situ and reacts with an azolium ester enolate, also generated in situ, via a [4 + 2] cycloaddition. rsc.org A Lewis acid, such as lithium fluoride (B91410) (LiF), promotes the formation of the chiral dihydroquinolone products with high diastereoselectivity and enantioselectivity. rsc.org

Another example is the use of bifunctional organocatalysts that incorporate both a Brønsted acid and a Lewis base on a single chiral scaffold. organic-chemistry.org This design allows for cooperative substrate activation, leading to high enantiocontrol in reactions like the aza-Morita-Baylis-Hillman reaction, which can be a key step in the synthesis of functionalized quinoline precursors. organic-chemistry.org

Stereochemical Control and Stereoselectivity in Quinoline Functionalization

Achieving high levels of stereochemical control is a significant challenge in the synthesis of complex molecules, including functionalized quinolines. The inherent chirality of many biologically active quinoline alkaloids necessitates the development of stereoselective synthetic methods.

One of the key steps where chirality is often introduced is during epoxidation reactions in biosynthetic pathways. The stereoselectivity of monooxygenase enzymes that catalyze these epoxidations can vary, leading to different enantiomeric excesses in the final products.

In synthetic chemistry, asymmetric catalysis is a primary tool for controlling stereochemistry. As mentioned previously, the synergistic combination of chiral aminocatalysts and Lewis acids can provide excellent stereocontrol. nih.gov For instance, in the formation of dihydroacridines from quinoline aldehydes, a chiral enamine intermediate undergoes a Michael addition to an enal, which is activated as an iminium ion. nih.gov The subsequent condensation with the quinoline aldehyde, which is rendered more electrophilic by an acid additive, proceeds with high stereoselectivity. nih.gov

The Povarov reaction, a type of aza-Diels-Alder reaction, has also been adapted for the stereoselective synthesis of quinoline derivatives. nih.gov For example, an indium trichloride-mediated aza-vinylogous Povarov reaction using hydrazonized alkenes has been shown to produce substituted quinolines with good to excellent yields and stereoselectivity. nih.gov

Regioselectivity Studies in Complex Quinoline Ring Systems

The functionalization of the quinoline ring at specific positions is crucial for tuning the properties of the resulting molecules. Direct C-H functionalization using transition metal catalysis has become a powerful strategy for achieving regioselectivity. mdpi.comnih.gov

The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and directing group. For instance, the use of quinoline N-oxides as substrates allows for the selective functionalization at the C8 position through rhodium or iridium catalysis. acs.org Mechanistic studies have revealed that this unique regioselectivity is achieved through the formation of an N-oxide-chelated iridacycle. acs.org

Magnesiation reactions also offer a versatile approach to the regioselective functionalization of quinolines. acs.org By employing a combination of Br/Mg exchange reactions and direct magnesiations with reagents like TMPMgCl·LiCl, a sequence of functionalization at C4, then C3, and finally C2 can be achieved. acs.org The use of different magnesium bases can further enhance the flexibility and regioselectivity of these transformations. acs.org

Dearomative hydroboration is another strategy for the regioselective modification of the quinoline core. nih.gov By using phosphine-ligated borane (B79455) complexes, boron can be selectively introduced at either the 5,6- (vicinal) or 5,8- (conjugate) positions. The regioselectivity is controlled by the nature of the phosphine (B1218219) ligand. nih.gov These borane intermediates can then be further functionalized, providing a modular approach to complex quinoline derivatives. nih.gov

Influence of Reaction Conditions on Product Distribution

The outcome of a chemical reaction, in terms of both yield and the distribution of products, is highly dependent on the reaction conditions. Factors such as temperature, solvent, catalyst, and the stoichiometry of reactants can all play a critical role.

In the Conrad-Limpach synthesis of 4-hydroxyquinolines, temperature is a key factor. nih.gov The condensation of anilines with β-ketoesters at lower temperatures favors the formation of a β-amino acrylate, which cyclizes to a 4-quinolone. pharmaguideline.com At higher temperatures, the corresponding β-ketoester anilide is formed, which then cyclizes to a 2-quinolone. pharmaguideline.com

The solvent can also have a profound effect on the reaction outcome. For example, in the Doebner reaction for the synthesis of 2-methylquinoline-4-carboxylic acid derivatives, the use of ethanol (B145695) as a solvent with aniline (B41778) derivatives bearing electron-donating groups leads to the desired product with high purity. sci-hub.se

The choice of oxidant and other additives is also crucial. In the palladium-catalyzed C2 oxidative cross-coupling of quinoline N-oxide with 2-methylthiophene, the addition of AgOAc as an oxidant, Phen·H₂O as a ligand, and PivOH as an additive were all found to be necessary to achieve the best conversion. mdpi.com

The following table provides a summary of how different reaction conditions can influence the synthesis of quinoline derivatives:

Reaction TypeKey ReactantsCatalyst/ReagentConditionsMajor Product(s)Ref.
Doebner Reaction Pyruvic acid, Aromatic amineNoneEthanol, Stirring2-Methylquinoline-4-carboxylic acid derivatives sci-hub.se
Conrad-Limpach Synthesis Aniline, β-KetoesterAcid/BaseLow Temperature4-Quinolone pharmaguideline.com
Conrad-Limpach Synthesis Aniline, β-KetoesterAcid/BaseHigh Temperature2-Quinolone pharmaguideline.com
Pd-catalyzed C-H Functionalization Quinoline N-oxide, 2-MethylthiophenePd(OAc)₂, AgOAc, Phen·H₂O, PivOHHeatC2-coupled product mdpi.com
Dearomative Hydroboration QuinolinePhosphine-ligated boraneVaries with ligand5,6- or 5,8-hydroborated quinolines nih.gov

Advanced Spectroscopic and Computational Characterization of 4 Methylquinoline 2 Carbaldehyde and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of newly synthesized compounds. For 4-Methylquinoline-2-carbaldehyde, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides characteristic signals that confirm its structure. The aldehydic proton typically appears as a singlet in the downfield region. The aromatic protons of the quinoline (B57606) ring system exhibit complex splitting patterns due to spin-spin coupling. The methyl group at the C4 position gives rise to a singlet in the upfield region of the spectrum. For instance, in a study of a related compound, 2-methylquinoline-4-carbaldehyde, the methyl group protons appeared as a singlet. biosynth.com In another related molecule, 4-methyl-2(1H)-quinolinone, the methyl protons also showed a distinct signal. spectrabase.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further evidence for the structure of this compound. The carbonyl carbon of the aldehyde group resonates at a characteristic downfield chemical shift. The spectrum also displays distinct signals for the carbons of the quinoline ring and the methyl group. For example, in a study of 2-(tert-butyl)-4-methylquinoline, the methyl carbon appeared at 18.9 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for 4-Methylquinoline (B147181) Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
2-(tert-butyl)-4-methylquinoline 1.47 (s, 9H, C(CH₃)₃), 2.69 (s, 3H, CH₃) 147.3 (C), 143.6 (C), 130.0 (CH), 128.7 (CH), 126.5 (C), 125.4 (CH), 123.4 (CH), 118.9 (CH), 37.9 (C), 30.1 (3 x CH₃), 18.9 (CH₃) rsc.org
4-methylquinoline 2.691 (s, 3H, CH₃), 7.215 (d, 1H), 7.559 (t, 1H), 7.705 (t, 1H), 7.985 (d, 1H), 8.110 (d, 1H), 8.775 (d, 1H) Not specified chemicalbook.com
4-amino-2-methylquinoline Not specified Not specified nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern often involves the loss of the aldehyde group (CHO) or a hydrogen atom. libretexts.org A common fragmentation for aldehydes is the cleavage of bonds adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org In some cases, a McLafferty rearrangement can occur if a suitable gamma-hydrogen is available. youtube.comyoutube.com The mass spectrum of the parent compound, 4-methylquinoline, shows a strong molecular ion peak at m/z 143. nih.govnist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct m/z (mass to charge ratio)
[M+H]⁺ 172.07570
[M+Na]⁺ 194.05764
[M-H]⁻ 170.06114
[M+NH₄]⁺ 189.10224
[M+K]⁺ 210.03158
[M]⁺ 171.06787

Data predicted using computational tools. uni.lu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching of the aldehyde group, typically appearing in the region of 1680-1700 cm⁻¹. Other characteristic bands include C-H stretching vibrations of the aromatic ring and the methyl group, and C=N and C=C stretching vibrations of the quinoline ring system. The IR spectrum of the related quinoline-2-carboxaldehyde shows a characteristic carbonyl peak. nist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C=O Stretch 1680 - 1700
Aromatic C-H Stretch 3000 - 3100
Methyl C-H Stretch 2850 - 2960
Quinoline C=N Stretch ~1600
Quinoline C=C Stretch ~1500-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives are known to exhibit characteristic absorption bands in the UV region. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions of the quinoline ring and the carbonyl group. The stability of related vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines has been studied using UV-Vis spectroscopy, where the main bands remained constant over 24 hours, indicating the stability of the complexes in solution. mdpi.com

Quantum Chemical Computations

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the electronic and structural properties of molecules.

Density Functional Theory (DFT) Studies

DFT calculations are a powerful tool for optimizing the molecular geometry and predicting various spectroscopic properties of molecules like this compound. nih.govrsc.org These studies can be used to calculate theoretical vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis), which can then be compared with experimental data for validation. nih.govresearchgate.net

DFT studies on related quinoline derivatives have been used to understand their structural and electronic properties. dntb.gov.ua For instance, in a study of 4-bromoquinoline-2-carboxaldehyde, DFT was employed to investigate its molecular characteristics, including electronic structure and stability. eurekaselect.comresearchgate.net Similar studies on quinoline-4-carbaldehyde (B127539) have used DFT to analyze its vibrational spectra and determine its stable conformers. nih.govresearchgate.net The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies from DFT can provide insights into the chemical reactivity and electronic properties of the molecule. nih.gov

Investigation of Ground and Excited State Hydrogen Atom Transfer Phenomena

The potential for intramolecular hydrogen atom transfer (HAT) in derivatives of this compound, particularly those with hydroxyl or amino substituents, would be a key area of computational investigation. This phenomenon is critical in various chemical and biological processes.

To study HAT, researchers would typically map the potential energy surface (PES) along the hydrogen transfer coordinate in both the ground and excited electronic states. For the ground state, DFT methods are commonly employed. For excited states, Time-Dependent Density Functional Theory (TD-DFT) is a popular and computationally efficient method. More advanced methods like Complete Active Space Self-Consistent Field (CASSCF) followed by multireference perturbation theory (e.g., CASPT2) might be used for a more accurate description of the excited states, especially in cases of near-degeneracy.

The calculations would aim to identify the transition state for the HAT process and determine the associated energy barrier. This would reveal the kinetic feasibility of the hydrogen transfer. Natural Bond Orbital (NBO) analysis could be used to follow the changes in bond orders and atomic charges along the reaction pathway.

Theoretical Prediction of Molecular Dipole Moments and Solute-Solvent Interactions

The molecular dipole moment is a fundamental property that governs a molecule's interaction with electric fields and its behavior in solution. Ab initio and DFT calculations can predict the ground and excited state dipole moments of this compound with high accuracy.

To investigate solute-solvent interactions, computational chemists employ both implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the bulk solvent effects on the molecular properties, including the dipole moment.

Explicit solvent models involve including a number of solvent molecules around the solute in the quantum mechanical calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. A combination of both models, known as a mixed or hybrid solvation model, often provides the most realistic picture of the solvated system.

By performing calculations in a variety of solvents with different polarities, it would be possible to predict the solvatochromic shifts in the electronic absorption and emission spectra of this compound, providing insights into the change in the dipole moment upon electronic excitation.

Table 2: Common Computational Models for Solvation

Model TypeDescriptionAdvantages
Implicit (Continuum)The solvent is treated as a continuous medium with a defined dielectric constant.Computationally inexpensive, good for bulk solvent effects.
ExplicitIndividual solvent molecules are included in the calculation.Allows for the study of specific solute-solvent interactions (e.g., hydrogen bonding).
Hybrid (Mixed)A combination of implicit and explicit models, where the first solvation shell is treated explicitly and the bulk solvent implicitly.Balances accuracy and computational cost for complex systems.

Applications of 4 Methylquinoline 2 Carbaldehyde As a Chemical Building Block in Complex Molecular Architectures

Role as a Scaffold for the Synthesis of Diverse Heterocyclic Compounds

4-Methylquinoline-2-carbaldehyde is a valuable scaffold for the synthesis of a wide array of heterocyclic compounds. The reactivity of its aldehyde group allows for condensation and cyclization reactions, leading to the formation of more complex fused and binary heterocyclic systems. For instance, quinoline-2-carbaldehydes are known to react with various nucleophiles to construct novel molecular frameworks.

One notable application is in the synthesis of formazans. Research on the related 4,7-dimethylquinoline-2-carboxaldehyde, prepared by the oxidation of 2,4,7-trimethylquinoline, has shown that its condensation products, such as phenylhydrazones, can undergo coupling reactions with diazonium salts to yield 3-hetarylformazans. asianpubs.org This demonstrates the utility of the quinoline-2-carbaldehyde moiety as a platform for creating complex dye molecules.

Furthermore, the aldehyde functional group is a key handle for building fused ring systems. Studies on analogous 2-chloroquinoline-3-carbaldehydes have demonstrated their conversion into a variety of fused heterocycles, including:

Pyrrolo[3,4-b]quinolinones : Formed by heating with formamide (B127407) and formic acid. nih.gov

Tetrazolo[1,5-a]quinolines : Prepared through reactions with sodium azide (B81097). nih.gov

Thiopyrano[2,3-b]quinolines : Synthesized via tandem thiol-Michael and aza-Morita–Baylis–Hillman reactions. nih.gov

These transformations highlight the potential of this compound to serve as a starting material for structurally diverse heterocyclic libraries, leveraging the reactivity of its aldehyde group to engage in various cyclization cascades. The presence of the methyl group at the 4-position can also influence the electronic properties and solubility of the resulting compounds.

Precursor in the Development of Bioactive Analogues

The structural motif of this compound is integral to the development of various bioactive molecules. Its framework serves as a foundational element that can be elaborated into analogues of known biologically active compounds.

Quinoline-2-carbaldehyde Hydrazone Derivatives as Bioisosteric Melatonin (B1676174) Analogues

A significant area of research has been the synthesis of quinoline-2-carbaldehyde hydrazone derivatives as bioisosteric analogues of melatonin. ckthakurcollege.net Melatonin is a powerful antioxidant, and it has been discovered that its indole (B1671886) ring can be replaced by other aromatic systems, such as quinoline (B57606), without loss of activity. nih.govckthakurcollege.net

In this context, a series of quinoline-2-carbaldehyde hydrazones were synthesized and evaluated for their in vitro antioxidant properties. nih.gov These compounds were prepared by reacting quinoline-2-carboxaldehyde with various hydrazine (B178648) derivatives. nih.gov The resulting hydrazones demonstrated potent antioxidant activity, with some derivatives showing higher efficacy than melatonin itself in protecting against cellular oxidation. nih.gov This line of research underscores the value of the quinoline-2-carbaldehyde scaffold as a starting point for developing novel antioxidants that mimic the function of endogenous molecules.

Table 1: Synthesis of Quinoline-2-carbaldehyde Hydrazone Derivatives

Starting Material 1 Starting Material 2 Product Class Potential Application

Contributions to Quinoline-4-carboxylic Acid Derivatives in Pharmaceutical Research

Quinoline-4-carboxylic acids are a well-established class of compounds in pharmaceutical research, known for a wide range of biological activities. nih.gov While this compound is not a direct precursor in the most common synthetic routes to these acids, such as the Doebner and Pfitzinger reactions, its structural components are highly relevant. sci-hub.seui.ac.id These classical syntheses typically involve the condensation of anilines, aldehydes, and pyruvic acid. nih.govsci-hub.se

The importance of the substitution pattern on the quinoline ring is paramount for biological activity. For example, 2-phenylquinoline-4-carboxylic acid derivatives have been synthesized and investigated for their therapeutic potential. nih.gov The synthetic chemistry surrounding quinolines is flexible; for instance, a convenient method exists for the chemoselective oxidation of 4-methylquinolines to produce quinoline-4-carbaldehydes. researchgate.net This transformation highlights the synthetic accessibility between the methyl and aldehyde functionalities at the C4 position. Although the conversion of the 2-carbaldehyde group to a 4-carboxylic acid is not a standard transformation, the study of compounds like this compound contributes to the broader understanding of structure-activity relationships within the quinoline class, informing the design of new pharmaceutical agents.

Strategic Intermediate in Medicinal Chemistry Programs

The utility of this compound extends to its role as a strategic intermediate in the synthesis of complex therapeutic agents. Quinoline-2-carbaldehyde derivatives are recognized as valuable precursors for important bioactive molecules. researchgate.net

A key example is their use in the synthesis of analogues of plinabulin, a vascular-disrupting agent with applications in cancer therapy. researchgate.net The aldehyde functionality allows for aldol (B89426) condensation reactions, providing a pathway to elaborate the quinoline core into more complex structures. researchgate.net

Furthermore, research into novel treatments for parasitic diseases has identified quinoline-carbaldehyde derivatives as promising inhibitors of essential enzymes in pathogens. A study on Leishmania donovani, the parasite responsible for leishmaniasis, identified novel quinoline-carbaldehyde derivatives as specific and potent inhibitors of the enzyme methionine aminopeptidase (B13392206) 1 (LdMetAP1). nih.gov These compounds were found to bind with high affinity to the enzyme's active site, demonstrating the potential of this chemical class to yield new antileishmanial drugs. nih.gov The versatility of the aldehyde group allows for the synthesis of various derivatives, such as hydrazones, which can be optimized for inhibitory activity.

Utility in Scaffold Decoration and Library Synthesis for Drug Discovery

In modern drug discovery, the generation of compound libraries around a central scaffold is a key strategy for identifying new lead compounds. This compound is an excellent starting point for such efforts due to the versatile reactivity of its aldehyde group, which allows for extensive "scaffold decoration."

The aldehyde can be transformed through a variety of chemical reactions to introduce molecular diversity. For example, it can participate in:

Reductive amination to produce a wide range of secondary and tertiary amines.

Wittig reactions to form alkenes with various substituents. mdpi.com

Condensation reactions with active methylene (B1212753) compounds. researchgate.net

Multicomponent reactions , which allow for the rapid assembly of complex molecules in a single step. researchgate.net

This chemical tractability enables the creation of large libraries of quinoline-based compounds, where the substituents at the 2-position can be systematically varied. This approach is fundamental to exploring the chemical space around the quinoline scaffold and identifying novel structures with desirable biological activities. The concept of "scaffold hopping," where a core molecular structure is replaced with a structurally different one while retaining similar biological activity, further highlights the importance of versatile building blocks like this compound in designing new chemotypes. nih.govnih.gov

Development of Materials with Photophysical Properties

Beyond its applications in the life sciences, this compound and its derivatives are valuable in materials science, particularly in the development of compounds with interesting photophysical properties. The quinoline nucleus is a known fluorophore, and its properties can be tuned by chemical modification.

A notable example is the use of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic derivatizing reagent. nih.gov This compound reacts with primary amines to form intensely fluorescent isoindoles, making it a highly sensitive tool for analytical chemistry, especially in liquid chromatography with laser-induced fluorescence detection. nih.gov This demonstrates how the reactivity of the quinoline-2-carbaldehyde system can be harnessed to create fluorescent sensors.

Table 2: Photophysical Applications of Quinoline Aldehyde Derivatives

Quinoline Derivative Class Reaction/Application Resulting Property
Furoyl-substituted quinoline-2-carbaldehydes Reaction with primary amines Highly fluorescent isoindoles
Functionalized quinolines Povarov cyclization Green/Blue light emission

Q & A

Basic: What are the standard synthetic routes for 4-Methylquinoline-2-carbaldehyde, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound can be achieved via classical quinoline synthesis protocols such as the Gould–Jacob or Friedländer reactions , which involve cyclization of appropriate precursors (e.g., substituted anilines and carbonyl compounds) . For example, the Friedländer reaction uses acid catalysis to cyclize 2-aminobenzaldehyde derivatives with ketones. Reaction conditions (e.g., solvent polarity, temperature, and catalyst type) critically impact yield. Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while elevated temperatures (80–120°C) accelerate kinetics but may promote side reactions like over-oxidation. Transition metal catalysts (e.g., FeCl₃ or CuI) can improve regioselectivity for the aldehyde moiety .

Basic: What spectroscopic and analytical methods are most effective for verifying the structure of this compound?

Answer:
Structural confirmation relies on a combination of NMR, FT-IR, and mass spectrometry :

  • ¹H/¹³C NMR identifies characteristic signals: the aldehyde proton (δ ~9.8–10.2 ppm) and quinoline ring protons (δ ~7.5–8.5 ppm) .
  • FT-IR confirms the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern. For advanced validation, X-ray crystallography resolves stereoelectronic effects on the quinoline core .

Advanced: How can microwave-assisted synthesis or green chemistry principles optimize the preparation of this compound?

Answer:
Microwave irradiation reduces reaction times (from hours to minutes) by enhancing energy transfer, particularly in cyclization steps. For instance, a 2015 study on quinoline derivatives achieved 85% yield in 15 minutes using microwave conditions . Green chemistry approaches , such as ionic liquid-mediated reactions or water-based solvents, minimize waste and improve atom economy. Ultrasound irradiation further enhances mixing and reduces side-product formation in aldehyde functionalization steps .

Advanced: What strategies address low regioselectivity or competing side reactions during aldehyde functionalization in this compound derivatives?

Answer:
Low regioselectivity often arises from the electrophilic aldehyde group’s reactivity. Strategies include:

  • Protecting group chemistry : Temporarily masking the aldehyde with acetals or imines to direct reactivity to the quinoline ring .
  • Catalytic control : Using Pd or Ru catalysts to favor C-H activation at specific positions (e.g., C-6 or C-8) .
  • Solvent optimization : Non-polar solvents (e.g., toluene) reduce aldehyde oxidation while polar solvents enhance nucleophilic attack at desired sites .

Data Contradiction: How should researchers resolve discrepancies in reported melting points or spectral data for this compound across studies?

Answer:
Discrepancies often stem from purity variations or polymorphism . To resolve:

Reproduce synthesis using standardized protocols (e.g., from the European Journal of Medicinal Chemistry) and verify purity via HPLC (>98%) .

Cross-validate analytical data with multiple techniques (e.g., DSC for melting point determination and 2D NMR for structural clarity) .

Consult authoritative databases like PubChem or CAS Common Chemistry for consensus physical properties .

Advanced: What computational methods predict the reactivity of this compound in metal coordination or biomolecular interactions?

Answer:
Density Functional Theory (DFT) calculates electron density maps to predict coordination sites (e.g., the aldehyde oxygen and quinoline nitrogen act as ligands for metal ions) . Molecular docking simulates interactions with biological targets (e.g., enzymes in Alzheimer’s disease), identifying binding affinities for the aldehyde group . Software like Gaussian or AutoDock-Vina is recommended for these analyses .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Refer to GHS hazard codes :

  • H315/H319 : Use gloves (nitrile) and eye protection to prevent skin/eye irritation.
  • H335 : Conduct reactions in fume hoods to avoid respiratory exposure .
  • Storage : Keep in airtight containers at 2–8°C to prevent aldehyde oxidation .

Advanced: How does steric hindrance from the 4-methyl group influence the reactivity of this compound in nucleophilic additions?

Answer:
The 4-methyl group creates steric bulk that:

  • Shields the quinoline C-3 position , directing nucleophiles (e.g., Grignard reagents) to the aldehyde or C-6 position.
  • Reduces reaction rates in bulky nucleophiles (e.g., triphenylphosphine) due to hindered access to the aldehyde. Kinetic studies using NMR or stopped-flow techniques quantify these effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.